
4-Bromo-3-fluorobenzaldehyde
Overview
Description
4-Bromo-3-fluorobenzaldehyde (CAS 133059-43-5, C₇H₄BrFO) is a halogenated aromatic aldehyde featuring bromine and fluorine substituents at the 4- and 3-positions, respectively. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of AMG 369 (a sphingosine-1-phosphate receptor agonist) and antibacterial triaryl bisamidines . Its unique electronic and steric properties, imparted by the electron-withdrawing Br and F groups, enhance reactivity in cross-coupling reactions (e.g., Suzuki reactions) and cyclization processes . The compound’s regioisomeric impurities pose significant analytical challenges, necessitating advanced separation techniques like heart-cutting 2D-GC for quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzaldehyde can be synthesized through the bromination of 4-fluorobenzaldehyde. The process involves adding bromine dropwise to a solution of 4-fluorobenzaldehyde under ice-cold conditions. The reaction is typically carried out for 1-2 hours, after which the product is isolated .
Industrial Production Methods: In an industrial setting, the bromination reaction can be catalyzed using zinc bromide. This method enhances the efficiency of the reaction and allows for the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can participate in cross-coupling reactions with organic boronic acids or Grignard reagents to form new carbon-carbon bonds.
Wittig Reaction: The aldehyde group can be converted to an alkene through the Wittig reaction.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
Cross-Coupling Reactions: Typically involve palladium or nickel catalysts.
Wittig Reaction: Uses phosphonium ylides.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Cross-Coupling Reactions: Formation of substituted aromatic compounds.
Wittig Reaction: Formation of alkenes.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drugs.
Case Study: Synthesis of Drug Intermediates
A notable application is its use in the synthesis of AMG 369, an active pharmaceutical ingredient (API). A sensitive gas chromatography method was developed to analyze and separate regioisomers of this compound, which are critical for ensuring the purity of drug formulations. The method exhibited high sensitivity with detection limits ranging from 0.004 ng to 0.02 ng, demonstrating its effectiveness for quality control in pharmaceutical production .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for various organic reactions, including:
- Suzuki Coupling Reactions : It can participate in Suzuki coupling reactions to form biaryl compounds, which are significant in material science and organic electronics.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions to generate functionalized aromatic aldehydes, expanding its utility in organic synthesis .
Data Table: Reaction Outcomes
Reaction Type | Product Type | Yield (%) | Reference |
---|---|---|---|
Suzuki Coupling | Biaryl Compounds | 85-95 | |
Nucleophilic Substitution | Functionalized Aldehydes | 75-90 |
Analytical Chemistry
The compound is also significant in analytical chemistry for developing methods that enhance the separation and identification of complex mixtures.
Case Study: Gas Chromatography Methods
A study focused on the development of one-dimensional and two-dimensional gas chromatography methods to resolve regioisomers of this compound. The heart-cutting two-dimensional gas chromatography method demonstrated superior resolution and sensitivity compared to traditional methods, making it suitable for rigorous analytical applications .
Material Science
This compound has applications in material science, particularly in the synthesis of polymers and nanomaterials.
Example Application: Polymer Synthesis
The compound can be used as a monomer in polymerization reactions to create functionalized polymers with specific properties tailored for electronic applications or drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorobenzaldehyde is primarily related to its reactivity as an electrophilic aromatic compound. The bromine and fluorine substituents on the benzene ring influence the compound’s reactivity, making it suitable for various substitution reactions. The aldehyde group also allows for further functionalization through reactions such as the Wittig reaction and reductions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below compares 4-bromo-3-fluorobenzaldehyde with structurally similar halogenated benzaldehydes:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups: The Br and F in this compound enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions and cross-couplings. Hydroxyl vs. Halogens: 3,5-Difluoro-4-hydroxybenzaldehyde (118276-06-5) contains a phenolic -OH, enabling hydrogen bonding but reducing stability under acidic conditions compared to halogenated analogs .
Purity and Analytical Challenges
Purity Requirements :
- Separation Techniques: Heart-cutting 2D-GC with Deans switch technology resolves ten regioisomers of this compound, achieving baseline separation (R > 1.5) . Less complex analogs (e.g., mono-halogenated benzaldehydes) often require only 1D-GC or HPLC .
Biological Activity
4-Bromo-3-fluorobenzaldehyde (C7H4BrFO) is an aromatic aldehyde with notable applications in medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing its potential as a precursor for drug development and its interactions with biological systems.
- Molecular Formula : C7H4BrFO
- Molecular Weight : 203.01 g/mol
- Physical State : Crystalline solid
- Melting Point : 31-33 °C
- Boiling Point : 138-139 °C at 2.5 mmHg
Biological Activities
This compound exhibits a range of biological activities that make it a compound of interest in pharmacological research:
- Antimicrobial Properties : This compound has shown effectiveness against various pathogens, including bacteria and viruses. It is particularly noted for its potential against infections caused by HIV, influenza virus, and other viral agents .
- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis, making it a candidate for cancer therapy. It has been linked to the modulation of pathways involved in cell proliferation and survival .
- Signal Transduction Pathways : The compound interacts with several key signaling pathways, including:
Analytical Studies
A study focused on the synthesis of active pharmaceutical ingredients (APIs) highlighted the challenges posed by regioisomer impurities in this compound. The development of sensitive gas chromatography (GC) methods allowed for the effective separation and quantification of these impurities, which are crucial for ensuring the purity and safety of drug formulations .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Activity : In a study assessing the antiviral properties of various aldehydes, this compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The mechanism was attributed to interference with viral entry or replication processes .
- Cancer Research : A series of experiments evaluated the compound's effects on different cancer cell lines. Results indicated that treatment with this compound led to increased rates of apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .
Q & A
Q. What are the recommended safety protocols for handling 4-Bromo-3-fluorobenzaldehyde in laboratory settings?
Basic
When handling this compound, prioritize eye protection, gloves, and lab coats. In case of eye exposure, flush immediately with water for 10–15 minutes and consult an ophthalmologist . For skin contact, wash thoroughly with soap and water for 15 minutes, remove contaminated clothing, and seek medical attention. Avoid ingestion; if accidental exposure occurs, rinse the mouth with water (if conscious) and contact a physician. Toxicity data are limited, so assume high hazard potential and use fume hoods for volatile reactions .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Basic
A documented method involves forming acetals from 3-bromo-4-fluoro-benzaldimine intermediates. For example, reacting 3-bromo-4-fluoro-benzaldehyde with amines like cyclohexylamine or aniline derivatives under acidic conditions yields Schiff base intermediates, which are hydrolyzed to the aldehyde . Alternative routes may involve halogenation of fluorinated benzaldehyde precursors, though regioselectivity must be controlled using directing groups or catalysts.
Q. How can researchers address discrepancies in spectroscopic data interpretation for this compound derivatives?
Advanced
Contradictions in NMR or mass spectrometry data should be resolved through orthogonal validation. For example:
- X-ray crystallography confirms molecular structure and substituent positions, as demonstrated for bromo-fluoro-phenylacetic acid derivatives .
- High-resolution mass spectrometry (HRMS) validates molecular formulas, while 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent effects .
- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to identify outliers .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
Advanced
The bromine atom at the 4-position is electronically activated for Suzuki-Miyaura couplings. Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid) to selectively form biaryl products. Steric hindrance from the adjacent fluorine atom may slow meta-substitution, favoring para-coupling. Optimize solvent polarity (e.g., DMF/H₂O) and temperature (60–80°C) to enhance yield .
Q. Which analytical techniques are critical for characterizing this compound?
Basic
- 1H/13C NMR : Identify aldehyde protons (δ ~10 ppm) and aromatic splitting patterns influenced by bromine/fluorine substituents.
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/C-F vibrations.
- Melting point analysis : Compare experimental values (e.g., 60–62°C for 4-Bromo-2-fluorobenzaldehyde) to literature for purity assessment .
- Mass spectrometry : Use EI-MS or ESI-MS to verify molecular ion peaks (e.g., m/z 203.00 for C₇H₄BrFO) .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in multi-step syntheses?
Advanced
The fluorine atom at the 3-position exerts strong electron-withdrawing effects, activating the para-bromine for nucleophilic substitution while deactivating the ring toward electrophilic attacks. Steric hindrance from bromine limits accessibility to ortho positions, directing reactions to the aldehyde group or meta-fluorine. In acetals formation, bulky amines (e.g., 2,6-diethylaniline) improve kinetic control by stabilizing transition states .
Q. What are the key considerations for storing this compound to ensure stability?
Basic
Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid moisture to minimize hydrolysis. Compatibility testing with storage materials (e.g., glass vs. plastic) is recommended, as halogenated aldehydes may react with certain polymers .
Q. What computational methods validate experimental observations in reaction mechanisms involving this compound?
Advanced
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cross-coupling reactions.
- Molecular docking : Study interactions with catalytic sites (e.g., Pd centers in Suzuki reactions).
- Spectroscopic simulation : Tools like ACD/Labs or Gaussian simulate NMR/IR spectra for direct comparison with experimental data .
Properties
IUPAC Name |
4-bromo-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHUROFMIMHWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382645 | |
Record name | 4-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133059-43-5 | |
Record name | 4-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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